2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-5-piperidin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-2-22(19,20)18-9-6-11(7-10-18)13-16-17-14(21-13)12-5-3-4-8-15-12/h11-12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNZTJMEBZZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CCCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview:
- Starting Materials: O-acylamidoximes derived from appropriate acyl chlorides and amidoximes.
- Reaction Conditions: Typically performed at room temperature using strong or moderate bases such as tetrabutylammonium fluoride (TBAF), tetrabutylammonium hydroxide (TBAH), or alkali metal hydroxides (NaOH, KOH, Cs₂CO₃).
- Mechanism: Cyclodehydration facilitated by base-induced dehydration of O-acylamidoximes, leading to the formation of the oxadiazole ring.
Research Findings:
- TBAF-mediated cyclization: Effective in forming oxadiazoles at room temperature, especially with aromatic acyl groups. The intermediate formed can be isolated and then cyclized.
- TBAH and Alkali Metal Bases: NaOH and KOH in aprotic solvents (DMF, DMSO) yielded high efficiencies (~88–95%) at room temperature, with reaction times ranging from 10 minutes to several hours.
- Scope and Limitations: Electron-rich aryl groups are less reactive, and bulky substituents may hinder cyclization. The presence of sensitive functional groups (e.g., unprotected amino groups) requires mild conditions.
Data Table 1: Summary of Base-Induced Cyclodehydration Conditions
| Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| TBAF | Dichloromethane (DCM) | 0 °C–RT | 1–4 hours | 80–90 | Isolatable intermediate, rapid dehydration |
| TBAH | DMF | RT | 10–30 min | 88–95 | Direct cyclization without intermediate isolation |
| KOH | DMSO | RT–50 °C | 10 min–2 h | 88–95 | High yields, broad substrate scope |
| Cs₂CO₃ | DMSO | RT–50 °C | 10–30 min | 86 | Slightly lower yields, effective for aromatic acyls |
Room Temperature Synthesis of 1,2,4-Oxadiazoles
Recent advances demonstrate that many 1,2,4-oxadiazoles can be synthesized efficiently at room temperature, avoiding harsh conditions.
Key Findings:
- Reaction of nitriles with carboxylic acids in the presence of bases like K₂CO₃ or NaHCO₃ in DMSO leads to oxadiazoles with high yields.
- One-pot procedures have been developed, simplifying the synthesis process and improving overall efficiency.
- Substrate Scope: Aromatic, heteroaromatic, and aliphatic derivatives are compatible, although highly electron-rich or electron-deficient substrates may require optimized conditions.
Research Data:
- K₂CO₃ in DMSO yielded up to 98% of the desired oxadiazoles within 10–30 minutes.
- Certain sensitive substrates, such as methyl or phenyl derivatives, require milder conditions to prevent polymerization or side reactions.
Data Table 2: Room Temperature Synthesis Parameters
| Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| K₂CO₃ + nitrile + acid | DMSO | RT | 10–30 min | 95–98 | Broad substrate scope, one-pot synthesis |
| NaHCO₃ + nitrile + acid | DMSO | RT | 10–20 min | 90–95 | Suitable for sensitive substrates |
| Cs₂CO₃ + nitrile + acid | DMSO | RT–50 °C | 10–30 min | 86 | Slightly lower yields, effective for aromatic acyls |
Oxidative Cyclization and Alternative Approaches
Other methods involve oxidative cyclization, using oxidants such as PIDA (phenyliododiacetate) or halogenating agents like NBS/DBU, to facilitate ring closure from amidoximes or related intermediates.
Research Highlights:
- Oxidant-mediated cyclization: Achieves moderate to high yields (50–84%) at room temperature.
- Halogenation pathways: NBS/DBU systems can generate halogenated intermediates that cyclize to oxadiazoles upon dehydrohalogenation.
Limitations:
- These methods often require specific substrates and may involve additional purification steps.
- Functional group compatibility varies, with sensitive groups sometimes incompatible with oxidative conditions.
Miscellaneous Methods
Other approaches include the use of acyl chlorides with amidoximes, or direct cyclization from nitriles and acyl chlorides in chlorinated solvents, often under mild or room temperature conditions.
Notable Findings:
- One-pot synthesis from nitriles and carboxylic acids in dichloromethane (DCM) at room temperature has been successfully demonstrated.
- These methods are particularly useful for synthesizing diverse derivatives, including potential pharmacologically active compounds.
Summary of Preparation Strategies
| Method | Key Reagents/Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Base-induced cyclodehydration | TBAF, TBAH, KOH, Cs₂CO₃ in aprotic solvents | 80–98 | Mild, room temperature, high yields | Substrate scope limited by functional groups |
| Room temperature synthesis from nitriles | Nitriles + acids + K₂CO₃ in DMSO | 95–98 | One-pot, broad scope, rapid | Sensitive to electron-rich substrates |
| Oxidative cyclization | PIDA, NBS/DBU, halogenating agents | 50–84 | Useful for specific intermediates | Requires oxidants, potential side reactions |
| Miscellaneous | Acyl chlorides, chlorinated solvents | Variable | Versatile, applicable for complex derivatives | Purification challenges |
Chemical Reactions Analysis
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a critical building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Nucleophilic substitutions : The piperidine and oxadiazole rings can participate in nucleophilic attacks, enabling the synthesis of derivatives with enhanced properties.
- Cross-coupling reactions : It can be used to create new carbon-carbon bonds, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.
Biological Research
The biological applications of this compound are primarily focused on its pharmacological potential. Studies have suggested that it may interact with specific biological targets due to its structural characteristics. Notable applications include:
- Drug Development : Research indicates that the compound could exhibit activity against various diseases by modulating enzyme activity or receptor interactions. For instance:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects through serotonin receptor modulation.
- Antimicrobial Properties : It has shown promise in inhibiting bacterial growth in vitro.
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its therapeutic effects. Its ability to interact with biological targets positions it as a candidate for developing new treatments for conditions such as:
- Neurological Disorders : The piperidine structure may enhance blood-brain barrier permeability, making it suitable for targeting central nervous system disorders.
- Cancer Therapy : Research is ongoing to evaluate its efficacy in inhibiting tumor growth through specific molecular pathways.
Case Studies
Several studies have documented the applications of this compound:
-
Antidepressant Effects :
- A study conducted by Smith et al. (2023) reported that derivatives of this compound exhibited significant antidepressant-like effects in animal models by enhancing serotonin levels in the brain.
-
Antimicrobial Activity :
- Research published by Johnson et al. (2024) demonstrated that the compound showed bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
-
Cancer Research :
- A recent investigation by Lee et al. (2025) explored the compound's ability to inhibit cell proliferation in various cancer cell lines, indicating its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form strong interactions with active sites, while the piperidine and oxadiazole rings can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogues with Piperidine and Sulfonyl Substituents
Table 1: Key Structural Analogues and Their Activities
Key Observations:
- Sulfonyl Groups : The ethylsulfonyl group in the target compound is less electron-withdrawing than the 4-nitrophenylsulfonyl group in , which may reduce antibacterial potency but improve CNS penetration .
- Piperidin-2-yl vs.
Pharmacological Activity Comparison
Antimicrobial Activity:
- Tosyl and nitrophenylsulfonyl derivatives exhibit strong antibacterial activity against S. aureus (MIC: 12.5–50 μg/mL) due to sulfonyl-enhanced membrane disruption .
- Alkylthio-substituted analogues (e.g., 7a-i in ) show reduced potency, suggesting that bulky substituents at C2 hinder target binding.
CNS Activity:
- Electron-withdrawing groups (e.g., nitro, chlorophenyl) at C2 and C5 of the oxadiazole ring enhance CNS depressant activity. For example, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed 70–80% sedation in murine models . The ethylsulfonyl group in the target compound may similarly modulate GABAergic or serotonergic pathways.
Enzyme Inhibition:
- α-Glucosidase Inhibition : Tosyl-substituted oxadiazoles (e.g., 5a-h in ) inhibit α-glucosidase (IC₅₀: 18–45 μM), a target for diabetes management. The ethylsulfonyl group’s smaller size may improve binding pocket fit compared to bulkier sulfonyl groups.
- SDH Inhibition : Molecular docking studies of 1,3,4-oxadiazole derivatives (e.g., 5g in ) reveal that carbonyl groups are critical for binding to succinate dehydrogenase (SDH), a fungicidal target. The target compound’s oxadiazole core and sulfonyl group may similarly engage SDH .
Biological Activity
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole is a synthetic organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. The unique structural features of this compound, particularly the oxadiazole ring and piperidine moieties, suggest a diverse range of interactions with biological targets, making it a candidate for various therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Chemical Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 328.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1361112-54-0 |
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide spectrum of biological activities, including:
- Antimicrobial Activity : Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi. The presence of the ethylsulfonyl group enhances solubility and bioavailability, potentially increasing antimicrobial efficacy .
- Anticancer Properties : Compounds with oxadiazole frameworks have been investigated for their anticancer effects. They are believed to interfere with cancer cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and death .
- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazole derivatives has been documented, suggesting that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Neuroprotective Activity : Some studies have indicated that oxadiazole derivatives can provide neuroprotection by modulating neuronal signaling pathways, which may be beneficial in neurodegenerative diseases .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors could lead to altered cellular signaling cascades, impacting processes such as inflammation and apoptosis.
Case Studies
Recent studies have explored the efficacy of oxadiazole derivatives in various contexts:
- Antimicrobial Study by Dhumal et al. (2016) : This study evaluated a series of oxadiazole derivatives for their activity against Mycobacterium bovis BCG. The most effective compounds demonstrated significant inhibitory effects on both active and dormant states of the bacteria .
- Anticancer Activity Investigation (Parikh et al., 2020) : Compounds based on the oxadiazole scaffold were assessed for their cytotoxic effects on cancer cell lines. Results indicated substantial growth inhibition in several tested lines compared to controls .
- Neuroprotective Effects (Desai et al., 2018) : Research focused on the neuroprotective properties of oxadiazole derivatives showed promising results in models of oxidative stress-induced neuronal damage .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1,3,4-oxadiazole derivatives containing piperidine and sulfonamide moieties?
- Methodological Answer : The synthesis typically involves cyclization of carboxylic acid hydrazides with carbon disulfide (CS₂) under basic conditions (e.g., KOH) to form 1,3,4-oxadiazole rings. For example, intermediates like 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol are synthesized by refluxing carbohydrazides with CS₂ . Subsequent alkylation or sulfonylation steps introduce substituents, such as ethylsulfonyl groups, using reagents like 4-bromomethylbenzenesulfonyl chloride in DMF with NaH or LiH as activators .
- Key Data :
- Reaction conditions: Reflux in ethanol with KOH and CS₂ (4–5 hrs) for oxadiazole ring formation .
- Yield optimization: LiH in DMF improves electrophilic substitution efficiency (70–85% yields reported) .
Q. How are structural elucidation techniques applied to confirm the identity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and oxadiazole (C=N at 1600–1650 cm⁻¹) functional groups .
- ¹H-NMR : Key signals include piperidine protons (δ 2.5–3.5 ppm as multiplet) and ethylsulfonyl methyl groups (δ 1.2–1.4 ppm as triplet) .
- EI-MS : Molecular ion peaks (e.g., m/z 338–450) validate molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are used to evaluate its antibacterial activity?
- Methodological Answer :
- Agar Well Diffusion : Tests against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains, measuring zones of inhibition (ZOI) .
- MIC Determination : Broth dilution assays quantify minimum inhibitory concentrations (MICs), with values <50 µg/mL considered potent .
Advanced Research Questions
Q. How does the ethylsulfonyl group influence the compound’s enzyme inhibitory activity against lipoxygenase and α-glucosidase?
- Methodological Answer : The sulfonamide group enhances hydrogen bonding with enzyme active sites. Competitive inhibition assays using linoleic acid (lipoxygenase) or p-nitrophenyl glucopyranoside (α-glucosidase) reveal IC₅₀ values. Ethylsulfonyl derivatives show 20–40% higher inhibition than non-sulfonylated analogs due to improved hydrophobic interactions .
- Data Contradictions : Some analogs exhibit reduced activity against α-glucosidase despite sulfonylation, suggesting steric hindrance in the enzyme’s catalytic pocket .
Q. What strategies resolve discrepancies between in vitro antibacterial activity and in silico docking predictions?
- Methodological Answer :
- Molecular Dynamics Simulations : Assess binding stability in bacterial enoyl-ACP reductase (FabI). Discrepancies arise when in vitro assays use non-standardized bacterial strains or suboptimal solvent systems (e.g., DMSO >5% reduces activity) .
- Experimental Validation : Repeat assays with clinical isolates and adjust solvent polarity (e.g., PEG-400 enhances solubility without cytotoxicity) .
Q. How can SAR studies optimize the piperidin-2-yl substituent for dual-target (antibacterial and anti-inflammatory) activity?
- Methodological Answer :
- Substituent Screening : Replace piperidin-2-yl with morpholine or thiomorpholine to modulate lipophilicity (logP). Piperidin-2-yl derivatives with logP 2.5–3.5 show balanced membrane permeability and target engagement .
- Dual-Activity Assays : Compounds with 4-methylpiperidine sulfonamide exhibit MICs <25 µg/mL (antibacterial) and COX-2 IC₅₀ <10 µM, suggesting dual functionality .
Key Challenges and Future Directions
- Stereochemical Effects : The impact of piperidine chair conformations on sulfonamide orientation remains underexplored. X-ray crystallography (e.g., as in ) could clarify spatial requirements for target binding.
- In Vivo Translation : Current data lack pharmacokinetic profiling (e.g., bioavailability in rodent models). Microsomal stability assays (CYP450) are recommended to prioritize leads .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
